LCMV-derived p13 epitope

Immunology Virology T Cell Epitope Mapping

Selecting the wrong LCMV epitope can fundamentally confound adaptive immunity studies. Many researchers unknowingly substitute the CD4+ T helper epitope GP61-80 (p13) with H-2Db-restricted CD8+ epitopes like GP33-41, which operate via the MHC class I pathway and cannot recapitulate CD4-mediated help in sustaining CTL responses during chronic infection. The LCMV-derived p13 epitope (GLNGPDIYKGVYQFKSVEFD), processed via a distinct lysosomal-independent MHC class II pathway, is the precisely defined tool required. - Validated CD4+ precursor frequency: 22-56 per spleen, doubling time 10.5-17.3 h. - Functional avidity maturation measurable via SMARTA TCR transgenic IFN-γ response. - Lyophilized, ≥95% HPLC purity; sequence-confirmed for reproducible experimental baselines.

Molecular Formula C106H154N24O32
Molecular Weight 2276.5 g/mol
Cat. No. B12393996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCMV-derived p13 epitope
Molecular FormulaC106H154N24O32
Molecular Weight2276.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C106H154N24O32/c1-9-58(8)89(129-100(155)75(49-85(141)142)122-102(157)78-27-20-42-130(78)83(138)53-113-91(146)74(48-80(111)135)121-95(150)69(43-55(2)3)114-81(136)51-109)105(160)124-73(47-62-30-34-64(133)35-31-62)97(152)115-65(25-16-18-40-107)90(145)112-52-82(137)127-87(56(4)5)103(158)123-72(46-61-28-32-63(132)33-29-61)98(153)117-67(36-38-79(110)134)93(148)119-70(44-59-21-12-10-13-22-59)96(151)116-66(26-17-19-41-108)92(147)126-77(54-131)101(156)128-88(57(6)7)104(159)118-68(37-39-84(139)140)94(149)120-71(45-60-23-14-11-15-24-60)99(154)125-76(106(161)162)50-86(143)144/h10-15,21-24,28-35,55-58,65-78,87-89,131-133H,9,16-20,25-27,36-54,107-109H2,1-8H3,(H2,110,134)(H2,111,135)(H,112,145)(H,113,146)(H,114,136)(H,115,152)(H,116,151)(H,117,153)(H,118,159)(H,119,148)(H,120,149)(H,121,150)(H,122,157)(H,123,158)(H,124,160)(H,125,154)(H,126,147)(H,127,137)(H,128,156)(H,129,155)(H,139,140)(H,141,142)(H,143,144)(H,161,162)/t58-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,87-,88-,89-/m0/s1
InChIKeyRLYFIQAQQYQQAW-NWVNOHDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LCMV GP61-80 Epitope: Technical Specifications


The LCMV-derived p13 epitope, also designated GP61-80, is a 20-amino acid peptide fragment (residues 61–80) of the lymphocytic choriomeningitis virus (LCMV) pre-glycoprotein polyprotein GP complex [1]. This peptide is classified as an H-2Db-restricted epitope in C57BL/6 mice and functions as a biological active peptide capable of eliciting antigen-specific CD4+ T cell responses [2]. With a molecular formula of C106H154N24O32 and a molecular weight of approximately 2276.5 Da, it is widely utilized as a research tool for studying adaptive immune responses to viral infection, particularly in models of acute and chronic viral persistence . The peptide sequence is GLNGPDIYKGVYQFKSVEFD (single-letter code) and is typically supplied as a lyophilized powder with purity ≥95% as determined by HPLC [3].

MHC Restriction I-Ab-restricted CD4+ T cell epitope for C57BL/6 mouse models
T Cell Subset CD4+ helper T cell research; distinct from CD8+ CTL epitopes
Research Context Supports CD4+ T cell help, memory, and exhaustion studies in viral models

GP61-80: Why Generic Substitution Fails


Substitution of the LCMV-derived p13 epitope with other LCMV-derived peptides (e.g., GP33-41, GP276-286, or NP396-404) is not scientifically justifiable due to fundamental differences in immunological function and processing. The p13 epitope (GP61-80) is an I-Ab-restricted CD4+ T cell helper epitope [1], whereas GP33-41, GP276-286, and NP396-404 are H-2Db-restricted CD8+ cytotoxic T lymphocyte (CTL) epitopes [2]. This distinction is not trivial; CD4+ T cell epitopes are processed and presented via the MHC class II pathway, often requiring distinct proteolytic cleavage and intracellular trafficking, and they play a non-redundant role in orchestrating and sustaining CD8+ T cell responses, particularly during chronic infection [3]. Furthermore, even among the limited set of known LCMV CD4+ T cell epitopes (GP61-80 and NP309-328), the naive precursor frequencies and clonal expansion kinetics differ [4], meaning that experimental outcomes are unlikely to be replicated by substituting one CD4+ epitope for another without extensive re-validation. The quantitative evidence below establishes the specific, measurable parameters that differentiate the p13 epitope from its analogs.

Risk Factor
GP61-80 (This Product)
Common Alternatives
MHC Restriction
I-Ab (MHC class II)
H-2Db (MHC class I) for GP33-41, GP276-286, NP396-404
T Cell Subset
CD4+ helper T cells
CD8+ cytotoxic T cells; distinct functional role and signaling
Processing Pathway
MHC class II lysosomal-independent route
MHC class I proteasome/TAP-dependent route
CD4+ Analog Risk
Defined precursor frequency and functional avidity profile
NP309-328 may show different precursor frequency and functional avidity context

GP61-80: Quantitative Performance Evidence


MHC Restriction Profile vs. GP33-41

The LCMV-derived p13 epitope (GP61-80) is an I-Ab-restricted CD4+ T cell epitope, contrasting sharply with the immunodominant GP33-41 epitope, which is H-2Db-restricted and stimulates CD8+ T cells [1]. This fundamental difference in MHC restriction and responding T cell subset is non-interchangeable. Quantitative T cell response data confirm this divergence: in LCMV-immune mice, ex vivo stimulation with GP61-80 peptide results in 0.76 ± 0.43% of CD4+ T cells producing IFN-γ, whereas stimulation with GP33-43 results in 3.45 ± 1.0% of CD8+ T cells producing IFN-γ [2].

MHC Restriction vs. GP33-41
Head-to-head
GP61-80: 0.76 ± 0.43% IFN-γ+ CD4+ T cells
GP33-43: 3.45 ± 1.0% IFN-γ+ CD8+ T cells
Supports CD4+ vs CD8+ subset study design
Different T cell compartments; magnitude not directly comparable
Immunology Virology T Cell Epitope Mapping

Naive Precursor Frequency vs. CD8 Epitopes

The magnitude of an antigen-specific T cell response is strongly influenced by the frequency of naive precursors in the pre-immune repertoire. The LCMV-derived p13 epitope (GP61-80) has a distinct naive CD4+ T cell precursor frequency compared to the naive CD8+ T cell precursor frequencies for major LCMV epitopes. In C57BL/6 mice, the number of GP61-specific naive CD4+ T cell precursors is 22–56 per spleen [1]. In contrast, the number of naive CD8+ T cell precursors for individual immunodominant epitopes such as GP33, GP276, and NP396 ranges from 2–165 per spleen (with a pooled estimate of 100-200 per mouse for GP33) [2].

Precursor Frequency vs. CD8
Context-dependent
22–56 precursors per spleen (GP61-specific CD4+ T cells)
Supports precursor frequency tracking studies
Distinct from CD8+ epitope precursor ranges (2–165 per spleen)
Immunodominance T Cell Repertoire LCMV

CD4+ T Cell Kinetics vs. NP309-328

During acute LCMV infection, the clonal expansion kinetics of epitope-specific CD4+ T cells are measurable. Both GP61-80- and NP309-328-specific CD4+ T cells exhibit similar doubling times during the expansion phase. The estimated doubling time for GP61-specific CD4+ T cells is 10.5–17.3 hours, which is comparable to that for NP309-specific CD4+ T cells [1]. However, functional avidity maturation, measured by the ability to produce IFN-γ in response to decreasing peptide concentrations, has been specifically documented for GP61-80-specific SMARTA transgenic T cells but not for NP309-328-specific cells, indicating a potentially unique functional programming [2].

CD4+ Kinetics vs. NP309
Context-dependent
Doubling time 10.5–17.3 h (comparable to NP309-specific CD4+ T cells)
Supports clonal expansion kinetics studies
Functional avidity maturation documented for GP61-80, not for NP309-328
T Cell Proliferation Kinetics LCMV

Lysosomal-Independent Antigen Processing

The antigen processing pathway for the LCMV-derived p13 epitope (GP61-80) differs from that of classic CD8+ T cell epitopes. It has been demonstrated that GP61-80 is processed via a lysosomal-independent pathway for viral cell-mediated targeting, which is distinct from the classical MHC class I processing pathway utilized by epitopes like GP33-41 and NP396-404 [1]. This differential processing impacts how the epitope is presented in various cell types and has implications for cross-presentation efficiency. While cross-presentation of LCMV antigens is dominated by NP396, cross-priming of GP33-specific CTL is more efficient than that of GP276 [2]. No direct cross-presentation data exists for GP61-80, but its CD4+ T cell restriction and unique processing pathway suggest it would not behave as a CD8+ epitope in cross-priming assays.

Lysosomal-Independent Processing
Class-level
Lysosomal-independent pathway for viral cell-mediated targeting
Processing pathway research context
Qualitative difference from MHC class I proteasome/TAP pathway
Antigen Processing MHC Class II Cross-presentation

CD4+ Help in Reversing T Cell Exhaustion

A key functional differentiator for the LCMV-derived p13 epitope (GP61-80) is its proven utility as a target for CD4+ T cell help in rescuing exhausted CD8+ T cells during chronic viral infection. In a murine model of chronic LCMV Clone 13 infection, a heterologous prime-boost vaccination strategy targeting GP61-80 (using LM-GP61 prime, IAV-GP61 boost) elicited strong anti-viral CD4+ T cell responses [1]. This CD4+ T cell help improved both the quantity and quality of virus-specific CD8+ T cells and led to better control of viral loads. While the study did not directly compare GP61-80 vaccination to vaccination with a CD8+ epitope, the mechanism is specific to CD4+ T cell help, a function that cannot be recapitulated by CD8+ epitopes like GP33-41 or NP396-404.

CD4+ Help in Exhaustion
Reported
Improved viral control in chronic LCMV-Cl13 model after GP61-80 prime-boost vaccination
Model-response endpoint context
CD4+ help mechanism; functional outcome specific to CD4+ epitope context
Chronic Infection T Cell Exhaustion Immunotherapy

GP61-80: Optimal Application Scenarios


CD4+ T Cell Help in Chronic Infection

The LCMV-derived p13 epitope (GP61-80) is the reagent of choice for studies aiming to dissect the role of CD4+ T cell help in sustaining CD8+ T cell responses during chronic infection. As established by He et al., a heterologous prime-boost vaccination strategy targeting this epitope can rescue exhausted CD8+ T cells and improve viral control in the LCMV Clone 13 model [8]. The quantifiable CD4+ T cell precursor frequency (22–56 per spleen) [9] and doubling time (10.5–17.3 hours) [3] provide a defined baseline for tracking the expansion and contraction of this specific helper T cell population, which is essential for evaluating therapeutic interventions aimed at reversing T cell exhaustion.

Functional Avidity and Recall Responses

The GP61-80 epitope is uniquely suited for studies of CD4+ T cell functional avidity maturation. SMARTA TCR transgenic T cells specific for this epitope have been shown to undergo functional avidity maturation, measurable by their ability to produce IFN-γ in response to decreasing peptide concentrations [8]. This well-characterized system allows researchers to quantify the 'quality' of the T cell response, not just its magnitude, making it an invaluable tool for vaccine development and for understanding the determinants of protective immunity. Substitution with another LCMV CD4+ epitope like NP309-328 would lack this detailed functional characterization [9].

MHC Class II Antigen Processing Pathways

The distinct processing pathway of the GP61-80 epitope—a lysosomal-independent pathway for viral cell-mediated targeting [8]—makes it a specific probe for studying non-canonical MHC class II antigen presentation. This contrasts with the classical MHC class I processing pathway utilized by the immunodominant LCMV CD8+ epitopes [9]. Experiments designed to interrogate the requirements for TAP, proteasome subunits, or endosomal acidification on antigen presentation will yield different results depending on the epitope chosen; therefore, the selection of GP61-80 is mandatory for studies focusing on this particular processing route.

CD4+ Epitope-Based Vaccine Development

For industrial vaccine development programs targeting chronic viral infections (e.g., HIV, HBV, HCV), the GP61-80 epitope serves as a well-validated model antigen for proof-of-concept studies. The publication by He et al. demonstrates a clear therapeutic benefit of a CD4+ T cell epitope-based vaccination strategy in a preclinical model [8]. Furthermore, a patent associated with this approach has been filed [9], underscoring its translational relevance. Procurement of this specific epitope is essential for replicating published vaccine efficacy data and for benchmarking novel CD4+ T cell-targeting vaccine platforms against a known standard.

Application
Selection Property
Validation Focus
CD4+ help in chronic infection models
I-Ab-restricted CD4+ epitope specificity
CD4+ T cell response and viral load endpoints
CD4+ functional avidity maturation studies
SMARTA TCR transgenic characterization
IFN-γ response to peptide titration
MHC class II processing pathway studies
Lysosomal-independent processing route
Antigen presentation pathway validation
CD4+ epitope vaccine platform studies
Reported model CD4+ epitope benchmark
Model-response endpoint context

Technical Documentation Hub

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